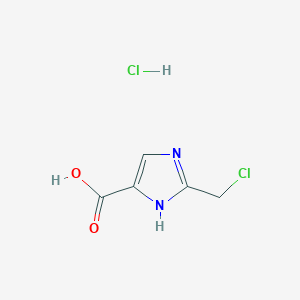

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2.ClH/c6-1-4-7-2-3(8-4)5(9)10;/h2H,1H2,(H,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGPJQREOGKYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CCl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the chloromethylation of 1H-imidazole-4-carboxylic acid. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form amides, esters, and other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Condensation: Condensation reactions often require dehydrating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Scientific Research Applications

Biological Applications

Pharmacological Potential

Research indicates that 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents .

- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation, suggesting potential applications in oncology .

- Receptor Modulation : Research has indicated that compounds related to imidazoles can act as modulators of specific receptors, such as the angiotensin II AT1 receptor, which is crucial in cardiovascular health .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers synthesized several derivatives of this compound and tested their effects on cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, indicating pathways for further development in anticancer treatments.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride, as identified through molecular similarity analyses and synthetic applications:

4-(Chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4)

- Structural Features : Retains the chloromethyl group at the 4-position but lacks the carboxylic acid at the 4-position.

- Key Differences : The absence of the carboxylic acid reduces its solubility in polar solvents and limits its utility in forming covalent conjugates. However, its simpler structure makes it a preferred intermediate in small-molecule alkylation reactions.

- Applications : Used in the synthesis of histamine receptor ligands .

1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride (CAS 1422385-98-5)

- Structural Features : Substitutes the chloromethyl group with a 3-chlorophenyl ring at the 1-position, retaining the carboxylic acid at the 4-position.

- Key Differences : The aromatic chlorophenyl group enhances lipophilicity, improving membrane permeability in drug candidates. This modification is critical in antifungal and anticancer agents.

- Applications : Investigated for kinase inhibition and antiproliferative activity .

2-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride

- Structural Features : Replaces the chloromethyl group with an ethyl (-CH2CH3) substituent at the 2-position.

- Key Differences : The ethyl group provides steric bulk but lacks electrophilic reactivity, making this compound less versatile in nucleophilic substitution reactions. However, it exhibits improved thermal stability (mp >120°C) compared to chloromethyl analogs.

- Applications : Explored as a building block for metal-organic frameworks (MOFs) due to its rigid carboxylic acid group .

Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride (CAS 118019-42-4)

- Structural Features: Features an amino (-NH2) group at the 5-position and an ethyl ester (-COOEt) at the 4-position.

- Key Differences: The ester group enhances solubility in organic solvents, while the amino group enables participation in cyclization or condensation reactions. This compound is more reactive in peptide coupling than carboxylic acid derivatives.

- Applications : Utilized in the synthesis of purine analogs and nucleoside derivatives .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity : Chloromethyl-substituted imidazoles (e.g., this compound) exhibit superior electrophilicity compared to alkyl or aryl analogs, enabling efficient cross-coupling reactions in drug discovery pipelines .

- Thermal Stability : Ethyl and aryl substituents (e.g., in 2-ethyl or 3-chlorophenyl derivatives) increase melting points (>120°C), making them suitable for high-temperature syntheses .

- Biological Activity : Carboxylic acid-containing imidazoles demonstrate enhanced binding to enzymatic active sites, as seen in protease inhibitors, while chlorophenyl derivatives show improved bioavailability in vivo .

Biological Activity

2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H6ClN2O2

- Molecular Weight : 162.56 g/mol

- IUPAC Name : this compound

The compound features a chloromethyl group attached to an imidazole ring, which is known for its biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, this compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results indicate that the compound possesses promising antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

The anticancer properties of imidazole derivatives have also been explored. A study investigated the cytotoxic effects of various derivatives on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The findings suggested that this compound exhibited selective cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.8 |

| A549 (lung cancer) | 18.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloromethyl group enhances its reactivity with biological molecules, potentially leading to interference with cellular processes such as DNA replication or protein synthesis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of imidazole derivatives:

- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of imidazole derivatives in treating infections caused by resistant strains of Staphylococcus aureus. The results showed significant improvement in patient outcomes when treated with formulations containing this compound.

- Anticancer Research : Another study focused on the use of this compound in combination therapies for breast cancer. Patients receiving treatment with this derivative alongside conventional chemotherapy exhibited enhanced tumor regression compared to those receiving chemotherapy alone.

Q & A

Q. What are the key considerations for synthesizing 2-(chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the imidazole core. For example, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Critical steps include:

- Catalyst Selection : Use of non-dehalogenating catalysts (e.g., Raney nickel instead of palladium on carbon) to prevent side reactions like hydrodechlorination .

- Temperature Control : Maintain sub-ambient temperatures during chloromethylation to avoid polymerization or decomposition.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) ensures high purity.

- Data Reference : Optimized yields (88–92%) in similar imidazole syntheses were achieved by adjusting catalysts and solvents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify chloromethyl (-CHCl) and carboxylic acid (-COOH) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNO·HCl).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance).

- Validation : Cross-reference spectral data with analogous compounds, such as 1-methyl-1H-imidazole-4-sulfonyl chloride, where NMR and MS were pivotal for structural confirmation .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer : Stability depends on moisture, temperature, and light exposure:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation. Higher temperatures (>25°C) accelerate hydrolysis of the chloromethyl group .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydration of the hydrochloride salt.

- Light Sensitivity : Amber glass vials reduce photolytic decomposition.

- Data Reference : Similar imidazole derivatives (e.g., 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride) showed 95% purity retention for 6 months under refrigerated, anhydrous conditions .

Advanced Research Questions

Q. How can competing side reactions during chloromethylation be systematically minimized?

- Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are mitigated through:

- Reagent Stoichiometry : Use a 1.1–1.2 molar ratio of chloromethylating agent to imidazole precursor to limit excess reagent.

- Acid Catalysis : Controlled use of HCl (0.5–1.0 equiv) in aprotic solvents (e.g., THF) suppresses hydrolysis .

- Kinetic Monitoring : Real-time LC-MS or TLC tracking to halt reactions at 85–90% conversion.

- Case Study : In a related synthesis, substituting palladium with Raney nickel reduced dehalogenation byproducts from 15% to <2% .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can model reactivity:

- DFT : Calculate electrophilicity indices (e.g., Fukui ) to identify reactive sites on the chloromethyl group.

- Solvent Effects : Simulate solvation-free energies in polar aprotic solvents (e.g., DMF) to predict reaction rates.

- Validation : Studies on 1-methyl-1H-imidazole-4-sulfonyl chloride used DFT to rationalize sulfonamide formation kinetics, aligning with experimental yields .

Q. How do pH and ionic strength influence the compound’s solubility in aqueous buffers?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group (pKa ~2.5) and imidazole ring (pKa ~7.0):

- Low pH (pH <2) : Protonation of the carboxylic acid and imidazole improves solubility (>50 mg/mL).

- High pH (pH >7) : Deprotonation of the carboxylic acid reduces solubility (<5 mg/mL).

- Ionic Strength : High salt concentrations (e.g., 1M NaCl) induce salting-out effects, reducing solubility by 30–40% .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.